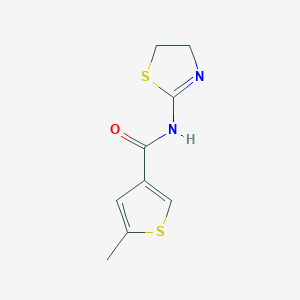
N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-thiophenecarboxamide
Descripción general
Descripción
N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-thiophenecarboxamide is a heterocyclic compound that features both thiazole and thiophene rings. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-thiophenecarboxamide typically involves the formation of the thiazole ring followed by its attachment to the thiophene carboxamide moiety. One common method includes the cyclization of appropriate thioamides with α-haloketones under basic conditions to form the thiazole ring. This intermediate can then be reacted with 5-methyl-3-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes such as crystallization or chromatography are scaled up to handle larger quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-thiophenecarboxamide is studied for its reactivity and potential as a building block for more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The thiazole and thiophene rings are known to exhibit antimicrobial, antifungal, and anticancer activities. Researchers explore its efficacy in inhibiting specific enzymes or pathways involved in disease processes.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or dyes, due to its stable heterocyclic structure. It may also find applications in the production of agrochemicals or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4,5-dihydro-1,3-thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
- N-(4,5-dihydro-1,3-thiazol-2-yl)cyclohexanecarboxamide
Uniqueness
Compared to similar compounds, N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-thiophenecarboxamide stands out due to the presence of the thiophene ring, which can impart unique electronic properties and reactivity. This makes it particularly interesting for applications requiring specific electronic characteristics or reactivity profiles.
Propiedades
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS2/c1-6-4-7(5-14-6)8(12)11-9-10-2-3-13-9/h4-5H,2-3H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESYCVOFSOUXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=NCCS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ETHYL 2-[2-(PYRIDINE-3-AMIDO)-1,3-THIAZOL-4-YL]ACETATE](/img/structure/B3595601.png)
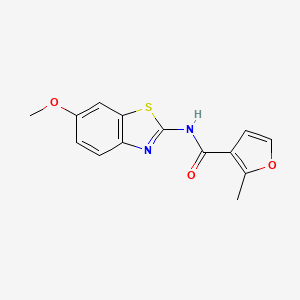
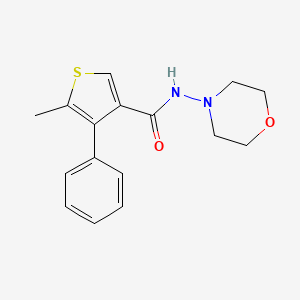
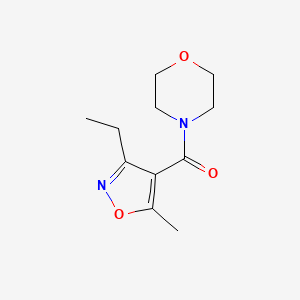
![methyl [3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B3595622.png)
![N-[(2-fluorophenyl)methyl]-1-benzothiophene-3-carboxamide](/img/structure/B3595628.png)
![N-Methyl-N-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-benzenesulfonamide](/img/structure/B3595639.png)
![methyl (4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)carbamate](/img/structure/B3595644.png)
![N-[(2-bromophenyl)methyl]-5-methylthiophene-3-carboxamide](/img/structure/B3595657.png)
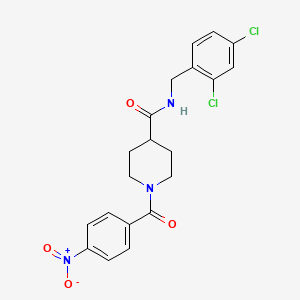
![methyl [3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]carbamate](/img/structure/B3595671.png)
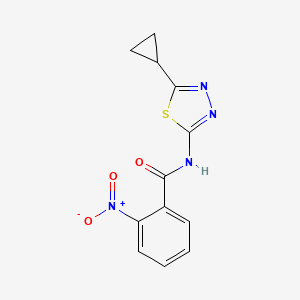
![5-bromo-N-[4-(pyrrolidine-1-carbonyl)phenyl]furan-2-carboxamide](/img/structure/B3595702.png)
![3-{[(3,6-Dichloro-1-benzothiophen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B3595706.png)
